5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1h,3h)-dione
Description
Properties
Molecular Formula |
C9H15N3O3 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-11-6-7(10)8(14)12(9(11)15)4-2-3-5-13/h6,13H,2-5,10H2,1H3 |
InChI Key |
XNGSYVRGIGOWAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CCCCO)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Uracil or thymine derivatives serve as the typical starting materials for pyrimidine-2,4-dione compounds.
- Commercially available uracil derivatives can be selectively alkylated at N-1 and C-3 positions.
- Amination at C-5 can be achieved via nucleophilic substitution or amination reactions on appropriately activated intermediates.
General Synthetic Strategy
The synthesis generally follows three stages:
-
- Using bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry solvents (e.g., acetonitrile), uracil is alkylated with propargyl bromide or similar alkyl halides to introduce alkynyl groups at N-1 and C-3 positions.
- For the target compound, the hydroxybutyl group can be introduced via alkylation with a protected 4-hydroxybutyl halide or via a post-alkylation functional group transformation.
Introduction of the 5-Amino Group
- Amination at the C-5 position can be achieved by nitration followed by reduction or by direct nucleophilic substitution on activated intermediates.
- Alternatively, 5-amino substitution can be introduced by starting from 5-aminouracil derivatives.
Functional Group Transformations and Purification
- Hydroxy groups may require protection/deprotection steps depending on the sequence.
- Purification is typically performed by column chromatography and recrystallization.
Example Preparation of Related Compounds
Synthesis of 1,3-di(prop-2-ynyl)pyrimidine-2,4(1H,3H)-dione :
Uracil is suspended in dry acetonitrile, treated with DBU, then propargyl bromide is added, and the mixture is refluxed for 18 hours. The product is purified by column chromatography, yielding ~79%.Selective Alkylation of 5-Aminouracil Derivatives :
Direct alkylation of 5-aminouracil with hydroxyalkyl halides under basic conditions (e.g., aqueous NaOH) yields 1,3-disubstituted-5-aminouracils in moderate yields (40–53%).Copper(I)-Catalyzed Huisgen Cycloaddition ("Click Chemistry") :
For derivatives bearing alkynyl groups, Cu(I)-catalyzed azide-alkyne cycloaddition can be used to introduce triazole substituents, which may be relevant for further functionalization.
Detailed Reaction Conditions and Yields
Analytical Characterization and Research Outcomes
NMR Spectroscopy :
Proton and carbon NMR confirm substitution patterns, with characteristic signals for methyl, amino, and hydroxybutyl groups as well as the pyrimidine core.Mass Spectrometry (HRMS) :
High-resolution mass spectrometry confirms molecular weights consistent with the target compound and its intermediates.Infrared Spectroscopy (FT-IR) :
Key absorptions include N-H and O-H stretching (~3200–3500 cm⁻¹), C=O stretching (~1650–1700 cm⁻¹), and C-H stretching of alkyl groups.Yields and Purity :
Yields vary depending on the substitution and reaction conditions but are generally in the range of 40–80%. Purity is confirmed by chromatographic and spectroscopic methods.
Summary and Expert Recommendations
The preparation of 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione can be reliably achieved by starting from 5-aminouracil or uracil derivatives, followed by selective alkylation at N-1 and C-3 positions under basic conditions using alkyl halides bearing the hydroxybutyl group or suitable protected precursors.
Reaction conditions such as solvent choice (dry acetonitrile), base (DBU or aqueous NaOH), temperature (room temperature to reflux), and reaction time (up to 18 hours) are critical for optimal yields.
Purification by column chromatography and recrystallization is essential to isolate the compound in high purity.
Analytical characterization by NMR, HRMS, and FT-IR confirms the structure and purity of the final compound.
The synthetic methodologies are supported by multiple peer-reviewed publications detailing similar pyrimidine-2,4-dione derivatives, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The amino and hydroxybutyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxybutyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
Substituent Length and Polarity : The 4-hydroxybutyl group in the target compound provides greater chain length and hydrophilicity compared to shorter analogs like 5-(2-hydroxyethyl)pyrimidin-2,4-dione . This may enhance aqueous solubility but reduce membrane permeability.
Steric and Electronic Effects : The 1-methyl group in the target compound contrasts with bulkier substituents (e.g., 1-octyl in CAS 54565-90-1 ), which could influence steric hindrance in binding interactions.
Physicochemical Properties
- Solubility: The 4-hydroxybutyl and amino groups likely increase water solubility compared to lipophilic analogs like 5-methyl-1-octylpyrimidine-2,4(1H,3H)-dione .
- pKa: The amino group (pKa ~9–10) and hydroxyl group (pKa ~10–12) may confer pH-dependent solubility, similar to thiophene-substituted analogs with predicted pKa 8.59 .
- Density: Not reported for the target compound, but analogs like 5-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione have a predicted density of 1.423 g/cm³ .
Research Implications and Limitations
- Knowledge Gaps: Experimental data on solubility, stability, and bioactivity of the target compound are absent in the provided evidence, necessitating further study.
Biological Activity
5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H15N3O3, with a molecular weight of 213.23 g/mol. The structure features an amino group, a hydroxybutyl side chain, and a methyl group on the pyrimidine ring. The hydroxybutyl group enhances solubility and interaction with biological targets, making it a subject of interest for drug development.
Synthesis
The synthesis of this compound typically involves several steps that may include:
- Formation of the pyrimidine core : Utilizing appropriate precursors to construct the pyrimidine skeleton.
- Introduction of functional groups : Adding the amino and hydroxybutyl groups through various organic reactions.
- Purification : Employing techniques such as chromatography to isolate the desired compound in high purity.
Industrial production may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.
Antitumor Potential
The antitumor activity of pyrimidine derivatives has been documented in several studies. Compounds similar to this compound have shown promise as potential anticancer agents. For example, certain derivatives have demonstrated inhibitory effects on tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Study on Related Compounds
A study focusing on 1-[1-(4-hydroxybutyl)-1,2,3-triazol-(4 & 5)-ylmethyl]-1H-pyrazolo[3,4-d]pyrimidines evaluated their biological activities against HIV-1 and various tumor cell lines. While no significant activity was observed for some derivatives, the study highlights the importance of structural modifications in enhancing biological efficacy .
Research into the mechanisms underlying the biological activity of similar compounds indicates that they may act through multiple pathways:
- Inhibition of key enzymes involved in cellular processes.
- Modulation of signaling pathways associated with cell proliferation and survival.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione | Basic pyrimidine structure | Lacks hydroxybutyl group |
| 5-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Tetrahydro derivative | Different saturation level |
| 5-Amino-1-methyl-1,2-dihydropyrimidine | Dihydro variant | Altered saturation affects reactivity |
The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to these similar compounds.
Q & A
Q. What are the recommended synthetic pathways for 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrimidine-dione derivatives often involves cyclization of precursor molecules under controlled conditions. For example, cyclization in dimethylformamide (DMF) at 50°C for 5–8 hours has been effective for structurally similar pyrido[2,3-d]pyrimidine derivatives . Key parameters include:
- Temperature : Elevated temperatures (50–80°C) to drive cyclization.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
- Catalysts : Use of bases like potassium carbonate (K₂CO₃) for alkylation steps, as demonstrated in thieno-pyrimidine syntheses .
Optimization should involve thin-layer chromatography (TLC) or HPLC to monitor reaction progress and minimize side products.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:
- ¹H NMR : Assign peaks based on neighboring substituents (e.g., hydroxybutyl groups show characteristic δ 3.5–4.0 ppm for hydroxyl protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical mass).
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as done for fluorinated pyrimidine-dione derivatives .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screens should focus on target pathways suggested by structural analogs:
- Antimicrobial Activity : Agar dilution assays against Staphylococcus aureus (MIC values), comparing to reference drugs like metronidazole .
- Enzyme Inhibition : Assay inhibition of thymidylate synthase (critical for DNA synthesis), using fluorometric kits.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer : SAR studies require synthesis of analogs with modifications to the hydroxybutyl, methyl, or amino groups. Key steps:
- Analog Design : Replace the hydroxybutyl group with shorter/longer alkyl chains or aryl substituents.
- Activity Comparison : Test analogs in parallel bioassays (e.g., IC₅₀ values in enzyme inhibition).
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity.
For example, replacing the methyl group in similar pyrimidine-diones with ethyl groups reduced antimicrobial activity by 40% .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Reproducibility Checks : Repeat assays in triplicate across independent labs.
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis.
- Mechanistic Studies : Employ RNA-seq or proteomics to identify off-target effects.
For instance, a thieno-pyrimidine derivative showed inconsistent antitubercular activity due to batch-dependent impurities .
Q. What advanced techniques are used to study its interaction with DNA or enzymes?
- Methodological Answer : Techniques to probe molecular interactions:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with DNA helicases.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).
- Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution.
Structural analogs like 5-fluorouracil derivatives have been analyzed via X-ray crystallography to identify critical hydrogen bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
